molecular formula C8H11O2P B3121094 (3-Hydroxyphenyl)dimethylphosphine oxide CAS No. 27947-42-8

(3-Hydroxyphenyl)dimethylphosphine oxide

Cat. No. B3121094
CAS RN: 27947-42-8
M. Wt: 170.15 g/mol
InChI Key: OWXLRRUSCZTSCJ-UHFFFAOYSA-N
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Description

“(3-Hydroxyphenyl)dimethylphosphine oxide” is a chemical compound with the molecular formula C8H11O2P . It is related to dimethylphosphine oxide, which is a colorless liquid that is soluble in polar organic solvents .


Molecular Structure Analysis

The molecular structure of “(3-Hydroxyphenyl)dimethylphosphine oxide” consists of 8 carbon atoms, 11 hydrogen atoms, 2 oxygen atoms, and 1 phosphorus atom . The molecular weight of this compound is 170.15 .


Chemical Reactions Analysis

Phosphine oxides, including “(3-Hydroxyphenyl)dimethylphosphine oxide”, can undergo various chemical reactions. For instance, chlorination gives dimethylphosphoryl chloride . They also undergo hydroxymethylation with formaldehyde .


Physical And Chemical Properties Analysis

“(3-Hydroxyphenyl)dimethylphosphine oxide” has a predicted melting point of 165-166 °C and a predicted boiling point of 383.8±34.0 °C . Its predicted density is 1.16±0.1 g/cm3 . The pKa of this compound is predicted to be 9.15±0.10 .

Scientific Research Applications

Catalysis and Coordination Chemistry

  • (3-Hydroxyphenyl)dimethylphosphine oxide and related compounds have found significant use as ligands in coordination chemistry and transition-metal catalysis. For example, the compound has been utilized to create bulky, electron-rich phosphine ligands, which have shown promising applications in these fields (Reinhardt et al., 2021).

Synthesis of Novel Compounds

  • The compound has been employed in the synthesis of various novel organic compounds. This includes the creation of (aminoalkyloxymethyl)dimethylphosphine oxides through the Williamson reaction (Vassileva et al., 1995). Additionally, it has been used in the synthesis of dimethyl 4‐thiazolidinylphosphine oxides via addition to 3‐thiazolines (Gröger et al., 1997).

Material Science and Polymer Chemistry

  • In material science and polymer chemistry, this compound has been used as a precursor or component in the development of various materials. For instance, it has been involved in the preparation of phosphinylmethylphosphinates, which serve as chelating ligands in metal complexes (King et al., 1965). Additionally, dimethylaminomethylphosphine oxide, a related compound, has been utilized in the production of flame retardants for polyurethane foams (Varbanov et al., 1987).

Theoretical and Computational Chemistry

  • The compound has also been a subject of interest in theoretical and computational chemistry studies. For example, a density functional theory study explored the structures of dimers of hydrophosphoryl compounds, including dimethylphosphine oxide, providing insights into their bonding and interactions (Babin et al., 2008).

Organic Chemistry

  • In organic chemistry, (3-Hydroxyphenyl)dimethylphosphine oxide is used as a building block for synthesizing various organic compounds. For instance, it has been involved in creating tertiary phosphine oxides containing pyridine rings (Tashev et al., 1996).

Safety And Hazards

“(3-Hydroxyphenyl)dimethylphosphine oxide” is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-dimethylphosphorylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O2P/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXLRRUSCZTSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxyphenyl)dimethylphosphine oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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